4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid
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Overview
Description
4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The thiazole ring can enhance the compound’s binding affinity to its targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid is unique due to the presence of both a nitrophenyl group and a pentanoic acid moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-9(2)6-12(15(18)19)14-16-13(8-22-14)10-4-3-5-11(7-10)17(20)21/h3-5,7-9,12H,6H2,1-2H3,(H,18,19) |
InChI Key |
VWEXHBBZRJVDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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